Cas no 2228205-78-3 (tert-butyl 4-2-(1-amino-3,3-difluorocyclobutyl)ethylpiperazine-1-carboxylate)

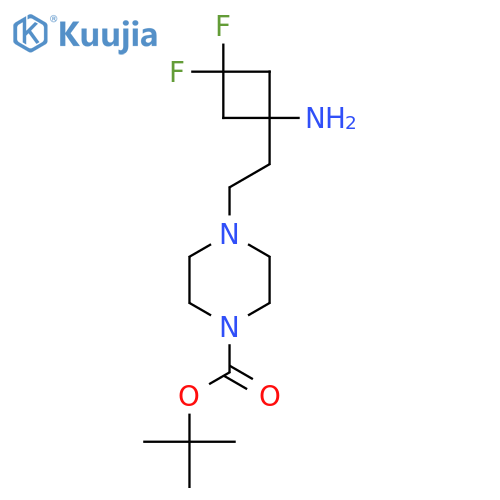

2228205-78-3 structure

商品名:tert-butyl 4-2-(1-amino-3,3-difluorocyclobutyl)ethylpiperazine-1-carboxylate

tert-butyl 4-2-(1-amino-3,3-difluorocyclobutyl)ethylpiperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 4-2-(1-amino-3,3-difluorocyclobutyl)ethylpiperazine-1-carboxylate

- EN300-1885637

- 2228205-78-3

- tert-butyl 4-[2-(1-amino-3,3-difluorocyclobutyl)ethyl]piperazine-1-carboxylate

-

- インチ: 1S/C15H27F2N3O2/c1-13(2,3)22-12(21)20-8-6-19(7-9-20)5-4-14(18)10-15(16,17)11-14/h4-11,18H2,1-3H3

- InChIKey: RHOKACLTRUZIPK-UHFFFAOYSA-N

- ほほえんだ: FC1(CC(CCN2CCN(C(=O)OC(C)(C)C)CC2)(C1)N)F

計算された属性

- せいみつぶんしりょう: 319.20713344g/mol

- どういたいしつりょう: 319.20713344g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 22

- 回転可能化学結合数: 5

- 複雑さ: 408

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

tert-butyl 4-2-(1-amino-3,3-difluorocyclobutyl)ethylpiperazine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1885637-10.0g |

tert-butyl 4-[2-(1-amino-3,3-difluorocyclobutyl)ethyl]piperazine-1-carboxylate |

2228205-78-3 | 10g |

$6697.0 | 2023-06-01 | ||

| Enamine | EN300-1885637-5.0g |

tert-butyl 4-[2-(1-amino-3,3-difluorocyclobutyl)ethyl]piperazine-1-carboxylate |

2228205-78-3 | 5g |

$4517.0 | 2023-06-01 | ||

| Enamine | EN300-1885637-0.5g |

tert-butyl 4-[2-(1-amino-3,3-difluorocyclobutyl)ethyl]piperazine-1-carboxylate |

2228205-78-3 | 0.5g |

$1495.0 | 2023-09-18 | ||

| Enamine | EN300-1885637-1.0g |

tert-butyl 4-[2-(1-amino-3,3-difluorocyclobutyl)ethyl]piperazine-1-carboxylate |

2228205-78-3 | 1g |

$1557.0 | 2023-06-01 | ||

| Enamine | EN300-1885637-0.1g |

tert-butyl 4-[2-(1-amino-3,3-difluorocyclobutyl)ethyl]piperazine-1-carboxylate |

2228205-78-3 | 0.1g |

$1371.0 | 2023-09-18 | ||

| Enamine | EN300-1885637-2.5g |

tert-butyl 4-[2-(1-amino-3,3-difluorocyclobutyl)ethyl]piperazine-1-carboxylate |

2228205-78-3 | 2.5g |

$3051.0 | 2023-09-18 | ||

| Enamine | EN300-1885637-10g |

tert-butyl 4-[2-(1-amino-3,3-difluorocyclobutyl)ethyl]piperazine-1-carboxylate |

2228205-78-3 | 10g |

$6697.0 | 2023-09-18 | ||

| Enamine | EN300-1885637-1g |

tert-butyl 4-[2-(1-amino-3,3-difluorocyclobutyl)ethyl]piperazine-1-carboxylate |

2228205-78-3 | 1g |

$1557.0 | 2023-09-18 | ||

| Enamine | EN300-1885637-0.05g |

tert-butyl 4-[2-(1-amino-3,3-difluorocyclobutyl)ethyl]piperazine-1-carboxylate |

2228205-78-3 | 0.05g |

$1308.0 | 2023-09-18 | ||

| Enamine | EN300-1885637-0.25g |

tert-butyl 4-[2-(1-amino-3,3-difluorocyclobutyl)ethyl]piperazine-1-carboxylate |

2228205-78-3 | 0.25g |

$1432.0 | 2023-09-18 |

tert-butyl 4-2-(1-amino-3,3-difluorocyclobutyl)ethylpiperazine-1-carboxylate 関連文献

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

2228205-78-3 (tert-butyl 4-2-(1-amino-3,3-difluorocyclobutyl)ethylpiperazine-1-carboxylate) 関連製品

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量